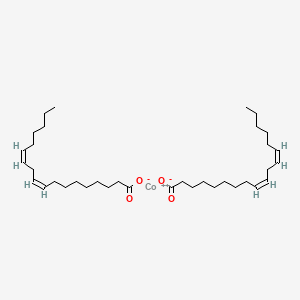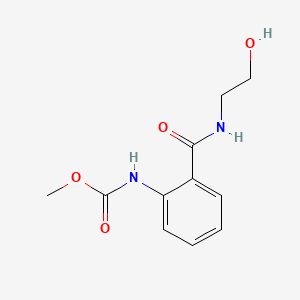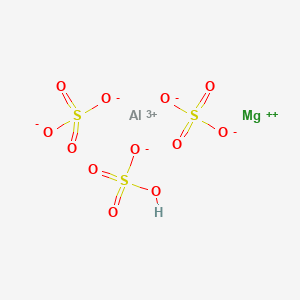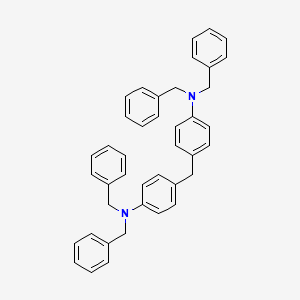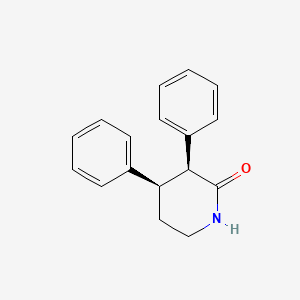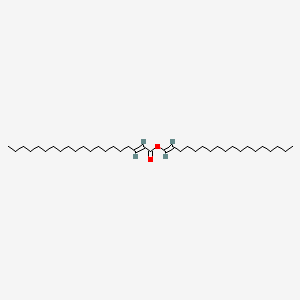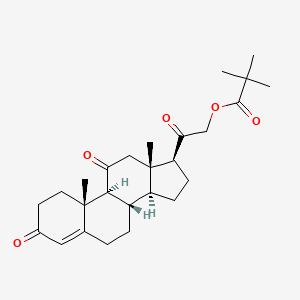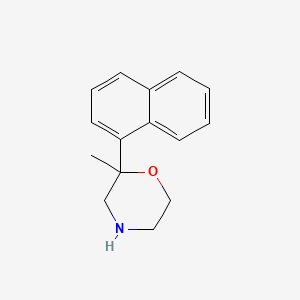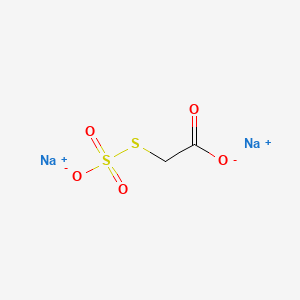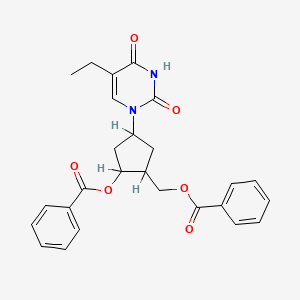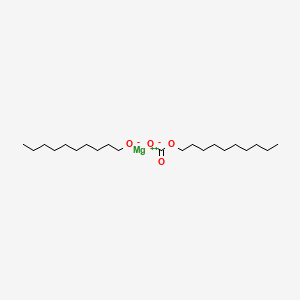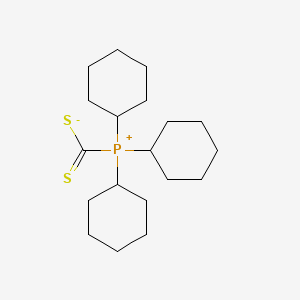
Tricyclohexyl(dithiocarboxylato)phosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclohexyl(dithiocarboxylato)phosphonium is a chemical compound with the molecular formula C19H33PS2 It is known for its unique structure, which includes a phosphonium ion bonded to a dithiocarboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(dithiocarboxylato)phosphonium typically involves the reaction of tricyclohexylphosphine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{P(C}6\text{H}{11})_3 + \text{CS}_2 \rightarrow \text{[P(C}6\text{H}{11})_3\text{CS}_2]^+ ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclohexyl(dithiocarboxylato)phosphonium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the phosphonium ion.
Substitution: The dithiocarboxylate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonium derivatives.
Applications De Recherche Scientifique
Tricyclohexyl(dithiocarboxylato)phosphonium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides and other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research into the potential medicinal applications of this compound is ongoing, with studies exploring its use as a therapeutic agent.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tricyclohexyl(dithiocarboxylato)phosphonium exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The dithiocarboxylate group can participate in nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclohexylphosphine: A related compound that lacks the dithiocarboxylate group.
Triphenylphosphine: Another phosphine compound with different substituents.
Tetrabutylphosphonium: A phosphonium ion with butyl groups instead of cyclohexyl groups.
Uniqueness
Tricyclohexyl(dithiocarboxylato)phosphonium is unique due to the presence of the dithiocarboxylate group, which imparts distinct reactivity and properties compared to other phosphonium compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
70165-72-9 |
|---|---|
Formule moléculaire |
C19H33PS2 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
tricyclohexylphosphaniumylmethanedithioate |
InChI |
InChI=1S/C19H33PS2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
Clé InChI |
KCHWXAOSEMJVBC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



